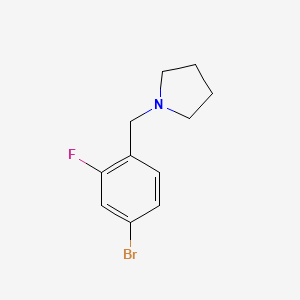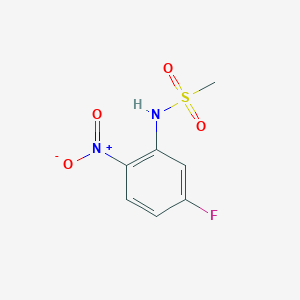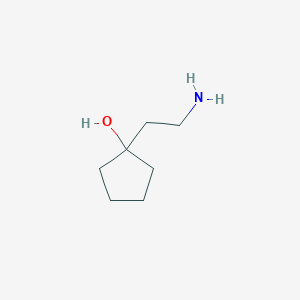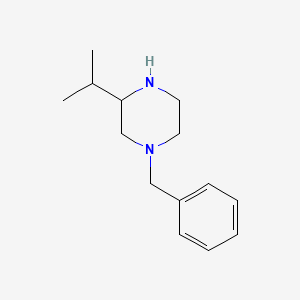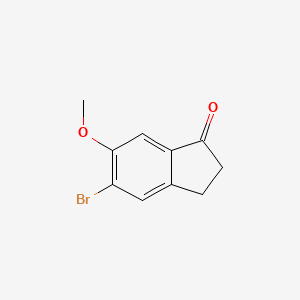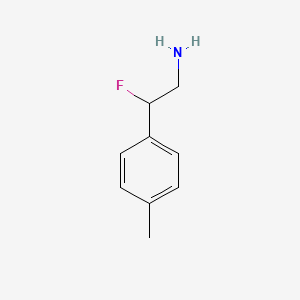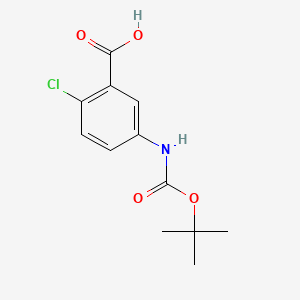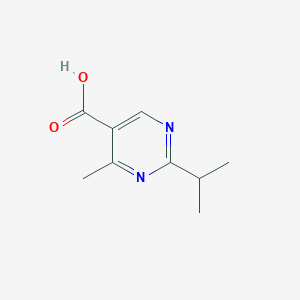
2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine
描述
2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine is a derivative of triazine, a class of nitrogen-containing heterocycles. The triazine core is a versatile scaffold in organic chemistry and is found in various compounds with diverse applications, ranging from agriculture to pharmaceuticals. The specific structure of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine suggests potential utility in organic synthesis, material science, or as a pharmacophore in drug design.
Synthesis Analysis
The synthesis of triazine derivatives often involves the substitution of chloro groups on the triazine ring with various nucleophiles. For instance, the synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine is achieved using 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol, indicating that similar methods could be applied to synthesize the biphenyl derivative . Additionally, the synthesis of 2,4-diamino-6-R-1,3,5-triazine derivatives involves the addition of cyanoguanidine to dicyanobenzene isomers, which could be a relevant method for introducing the biphenyl moiety .
Molecular Structure Analysis
The molecular structure of triazine derivatives can vary significantly depending on the substituents. For example, the crystal structures of 2,4-diamino-6-R-1,3,5-triazine derivatives show that the molecules are not planar due to rotations about the C–C bond, which could also be the case for the biphenyl derivative . The crystal structure and photochemical behavior of 2,2,4,6-tetraphenyldihydro-1,3,5-triazine reveal that the dihydrotriazine exists in a 2,3-dihydro form in the crystals, which could suggest similar structural characteristics for the biphenyl derivative .
Chemical Reactions Analysis
Triazine derivatives can participate in various chemical reactions. For instance, 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine is used for chlorination and oxidation reactions , while 2,4,6-tris(phenylseleno and aryltelluro)-1,3,5-triazines failed to undergo Diels-Alder reactions with diethyl acetylenedicarboxylate . These findings could inform the reactivity of the biphenyl derivative in similar chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by their substituents. For example, the antimicrobial activity of 2-fluorophenyl-4,6-disubstituted [1,3,5]triazines is dependent on the presence of a fluorophenyl component . Similarly, the thermal stability of 2,4,6-tris(3',5'-diamino-2',4',6'-trinitrophenylamino)-1,3,5-triazine (PL-1) suggests that the biphenyl derivative could also exhibit unique thermal properties . The synthesis of 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine and its derivatives as UV light absorbers indicates that the biphenyl derivative may have potential applications in light absorption or protection10.
科学研究应用
Application 1: White Organic Light Emitting Diodes (WOLEDs)
- Scientific Field: Photonics .
- Summary of Application: In solution processed single layer white organic light emitting diode (WOLED) applications, the choice of host matrix and optimization of dopant levels represent two crucial parameters to consider . 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole (PBD) is used in combination with poly(N-vinylcarbazole) (PVK) as a host for perylene based devices .
- Methods of Application: The PVK:PBD matrix presented better compatibility and lower turn-on voltages compared to another matrix, PVK:1,3-bis[(4-tert-butylphenyl)-1,3,4-oxadiazolyl] phenylene (OXD-7) .
- Results or Outcomes: Benefiting from the exciplex emission observed at 630 nm, a color rendering index (CRI) value of 90 is reached with the device containing PVK:PBD as the host and 0.1 wt.% of an orange emitting perylene derivative .
Application 2: Organic Electron Transporter
- Scientific Field: Material Science .
- Summary of Application: 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) is used as an organic electron transporter .
- Methods of Application: The authors showed how 22 is a better material for OLEDs than the well-established organic electron transporter 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) and a good electron transporter comparable with tris(8-hydroxyquinoline)aluminum .
- Results or Outcomes: The results showed that the material 22 is a better material for OLEDs than PBD .
Application 3: Scintillation Properties
- Scientific Field: Nuclear Physics .
- Summary of Application: 2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole (butyl-PBD) was used as the dye to afford the scintillation properties .
- Methods of Application: A 6% tin concentration was found as a trade-off between loading ratio and scintillation light yield .
- Results or Outcomes: The presence of photopeaks in the range 14 keV (241 Am) to 1274 keV (22 Na) was provided .
Application 4: Blue Electroluminescent Devices
- Scientific Field: Photonics .
- Summary of Application: 2-(4-biphenylyl)-5-(4-carbazole-9-yl)phenyl-1,3,4-oxadiazole (CzOxa) is used in high-performance blue electroluminescent devices .
- Methods of Application: An electron transporting moiety (1,3,4-oxadiazole) and a hole transporting moiety (carbazole) were combined to create CzOxa. A three-layer device with a configuration of ITO/TPD (50 nm)/CzOxa (40 nm)/AlQ (40 nm)/Mg0.9Ag0.1 (200 nm)/Ag (80 nm) was created .
- Results or Outcomes: The device exhibited a blue emission peak at ∼470 nm (x = 0.14, y = 0.19) with a maximum luminance of 26200 cd m −2 at a drive voltage of 15 V and a maximum luminous efficiency of 2.25 lm W −1 .
Application 5: Light-Emitting Diodes
- Scientific Field: Material Science .
- Summary of Application: Polymeric Alkoxy PBD [2-(4-Biphenylyl)-5-Phenyl-1,3,4- Oxadiazole] is used for Light-Emitting Diodes .
- Methods of Application: The synthesis of polymers proceeded via a copolymerization of bis(bromophenyl)oxadiazole with diboronic acid via Suzuki coupling reactions .
- Results or Outcomes: The structures of both the polymers are well established by 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, and by CHN analyses .
Application 6: Oxidative Coupling
- Scientific Field: Organic Chemistry .
- Summary of Application: 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine is used in oxidative coupling .
- Methods of Application: VCl 4 reacts with phenols to give 4,4′-, 2,4′-, and 2,2′-biphenols .
- Results or Outcomes: An earlier process using oxygen and copper salts to enable the oxidative coupling was reported .
Application 7: High-Performance Blue Electroluminescent Devices
- Scientific Field: Photonics .
- Summary of Application: 2-(4-biphenylyl)-5-(4-carbazole-9-yl)phenyl-1,3,4-oxadiazole (CzOxa) is used in high-performance blue electroluminescent devices .
- Methods of Application: An electron transporting moiety (1,3,4-oxadiazole) and a hole transporting moiety (carbazole) were combined to create CzOxa. A three-layer device with a configuration of ITO/TPD (50 nm)/CzOxa (40 nm)/AlQ (40 nm)/Mg0.9Ag0.1 (200 nm)/Ag (80 nm) was created .
- Results or Outcomes: The device exhibited a blue emission peak at ∼470 nm (x = 0.14, y = 0.19) with a maximum luminance of 26200 cd m −2 at a drive voltage of 15 V and a maximum luminous efficiency of 2.25 lm W −1 .
Application 8: Light-Emitting Diodes
- Scientific Field: Material Science .
- Summary of Application: Polymeric Alkoxy PBD [2-(4-Biphenylyl)-5-Phenyl-1,3,4- Oxadiazole] is used for Light-Emitting Diodes .
- Methods of Application: The synthesis of polymers proceeded via a copolymerization of bis(bromophenyl)oxadiazole with diboronic acid via Suzuki coupling reactions .
- Results or Outcomes: The structures of both the polymers are well established by 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, and by CHN analyses .
Application 9: Oxidative Coupling
- Scientific Field: Organic Chemistry .
- Summary of Application: 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine is used in oxidative coupling .
- Methods of Application: VCl 4 reacts with phenols to give 4,4′-, 2,4′-, and 2,2′-biphenols .
- Results or Outcomes: An earlier process using oxygen and copper salts to enable the oxidative coupling was reported .
安全和危害
属性
IUPAC Name |
2,4-dichloro-6-(4-phenylphenyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3/c16-14-18-13(19-15(17)20-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPGHMDTTDKUEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine | |
CAS RN |
10202-45-6 | |
| Record name | 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde](/img/structure/B1344078.png)
